VAP-1 Inhibitory Potency: Comparable to Advanced Clinical Candidates
In human VAP-1 enzyme assays, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine exhibits an IC50 of 31-32 nM [1], placing it within the same potency range as the advanced VAP-1 inhibitor PXS-4681A, which has a reported human IC50 of 3 nM . While the compound is approximately 10-fold less potent than PXS-4681A, its lower molecular weight (247.34 g/mol vs. 392.49 g/mol) and reduced structural complexity may offer advantages in synthetic accessibility and cost-effective procurement for large-scale in vitro studies.
| Evidence Dimension | VAP-1 inhibitory potency (human) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | PXS-4681A: IC50 = 3 nM |
| Quantified Difference | ~10-fold less potent |
| Conditions | Radiochemical-enzymatic assay with [14C]-benzylamine as substrate, 20 min preincubation |
Why This Matters
This level of potency validates the compound's utility as a cost-effective, synthetically accessible VAP-1 inhibitor for early-stage target validation and assay development, without the premium pricing of advanced clinical candidates.
- [1] BindingDB. (2025). BDBM128993: US8802679, 69. IC50 = 31 nM for human VAP-1 expressed in CHO cells. View Source
